![molecular formula C13H7F3N2O B1305830 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 76053-36-6](/img/structure/B1305830.png)
2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C({13})H({7})F({3})N({2})O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a nitrile and oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and malononitrile.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as piperidine, to form an intermediate.
Cyclization: The intermediate then undergoes cyclization under acidic conditions to form the pyridine ring.
Oxidation: Finally, the compound is oxidized to introduce the oxo group, completing the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or the oxo group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile exhibits promising anticancer properties. A study demonstrated that derivatives of this compound showed significant tumor inhibitory effects in vitro and in vivo, suggesting its potential as a lead compound for developing new anticancer agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer treatment .
1.2 COX Inhibition
The compound has been investigated for its role as a cyclooxygenase (COX) inhibitor, particularly COX-2, which is implicated in inflammatory processes and cancer progression. In vitro studies have shown that certain derivatives of this compound exhibit selective inhibition of COX-2 over COX-1, which could lead to reduced side effects typically associated with non-selective NSAIDs .
Material Science Applications
2.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials. Its derivatives have been explored for applications in organic electronics and photonic devices due to their favorable electronic properties and stability under ambient conditions .
2.2 Coordination Chemistry
This compound can also act as a ligand in coordination chemistry, forming complexes with various metal ions. Such complexes have potential applications in catalysis and as sensors due to their enhanced reactivity and selectivity compared to their uncoordinated counterparts .
Case Studies
Mechanism of Action
The mechanism by which 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The nitrile and oxo groups are key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.
2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile: The position of the trifluoromethyl group affects its reactivity and interaction with biological targets.
2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyridinecarbonitrile: Variation in the position of the nitrile group can lead to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile imparts unique electronic properties, enhancing its stability and reactivity. This makes it particularly valuable in applications requiring high specificity and potency, such as drug development and advanced material synthesis.
Biological Activity
2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile, also known as 3-cyano-5-[(trifluoromethyl)phenyl]-2(1H)-pyridone, is a compound with notable biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on antimicrobial and antitumor properties.
- Molecular Formula : C₁₃H₇F₃N₂O
- Molecular Weight : 264.21 g/mol
- Melting Point : 234–237 °C
- CAS Number : 76053-36-6
Synthesis
The synthesis of this compound typically involves the reaction of trifluoromethyl phenyl derivatives with appropriate pyridine precursors under controlled conditions. The yield can vary based on the specific reagents and methods used, with reported yields around 77% under optimal conditions .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Compound | MIC (µg/mL) | Activity |
---|---|---|
Cu1 | 16–64 | Moderate |
Cu4 | 8 | Strong |
Cu5 | 2 | Very High |
The compound this compound has been evaluated for its antibacterial properties and found to inhibit the growth of several pathogenic bacteria effectively .
Antitumor Activity
In vitro studies indicate that this compound may also possess antitumor activity. It has been tested against various cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells. The results suggest that it exhibits weak to moderate cytotoxic effects while remaining non-toxic to normal cells, indicating a potential therapeutic index for further development .
Cell Line | IC50 (µM) | Observations |
---|---|---|
SW480 | TBD | Moderate activity observed |
SW620 | TBD | Weak activity |
PC3 | TBD | Weak activity |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in bacterial DNA replication and repair processes, similar to other pyridine derivatives .
Case Studies
-
Case Study: Antimicrobial Efficacy against MRSA
A study conducted on various pyridine derivatives revealed that compounds structurally similar to this compound exhibited significant activity against MRSA strains, with MIC values as low as 2 µg/mL for the most potent derivatives . -
Case Study: Cytotoxicity in Cancer Cell Lines
In a series of assays evaluating the cytotoxic effects of this compound on cancer cell lines, it was observed that while the compound showed some level of cytotoxicity against SW480 and PC3 cells, it did not significantly affect normal human keratinocytes (HaCaT), indicating a selective action towards cancer cells .
Properties
IUPAC Name |
2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-8(5-11)10-4-9(6-17)12(19)18-7-10/h1-5,7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOABLFTVNRQPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379740 | |
Record name | 6J-508S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76053-36-6 | |
Record name | 6J-508S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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